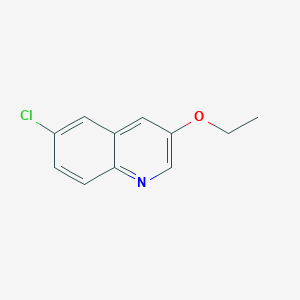

6-Chloro-3-ethoxyquinoline

Description

Historical Context and Significance of Quinoline (B57606) as a Heterocyclic Scaffold

Quinoline, a heterocyclic aromatic organic compound, has a rich history and holds a significant position in chemical research, particularly in the field of medicinal chemistry. orientjchem.orgresearchgate.net First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, quinoline and its derivatives have since been identified as crucial components in a vast array of biologically active compounds. rsc.org The quinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a versatile and "privileged" structure for drug design and development. nih.govtandfonline.com This privileged status is attributed to its ability to interact with various biological targets and the relative ease with which its structure can be modified through established synthetic pathways. nih.govtandfonline.com

The significance of the quinoline core is underscored by its presence in numerous natural alkaloids and synthetic drugs. orientjchem.orgrsc.org Historically, the most notable example is quinine, an alkaloid isolated from the bark of the Cinchona tree, which has been used for centuries to treat malaria. rsc.org This discovery paved the way for the development of a multitude of synthetic quinoline-based antimalarial drugs, including chloroquine (B1663885) and primaquine. rsc.orgbohrium.com Beyond its role in combating malaria, the quinoline scaffold has been integral to the creation of drugs with a wide range of pharmacological activities, such as antibacterial, anticancer, and anti-inflammatory agents. orientjchem.orgbenthamdirect.com The adaptability of the quinoline nucleus allows medicinal chemists to fine-tune the properties of molecules to enhance their therapeutic effects. researchgate.netnih.gov

Overview of the 6-Chloro-3-ethoxyquinoline Derivative within the Quinoline Class

Within the extensive family of quinoline derivatives, this compound represents a specific modification of the core structure. This compound is characterized by the presence of a chlorine atom at the 6th position and an ethoxy group (-OCH2CH3) at the 3rd position of the quinoline ring system. While not as widely recognized as some of the cornerstone quinoline-based drugs, this derivative serves as a valuable building block in organic synthesis.

The strategic placement of the chloro and ethoxy groups on the quinoline scaffold influences the compound's chemical reactivity and physical properties. The chlorine atom, a halogen, can significantly impact the electronic nature of the aromatic system and can serve as a reactive site for further chemical transformations. The ethoxy group, on the other hand, can affect the molecule's solubility and how it interacts with biological systems. Derivatives with similar substitutions, such as a chlorine at the 2-position and an ethyl group at the 3-position (2-Chloro-3-ethylquinoline), are of interest in medicinal chemistry for their potential pharmacological properties. ontosight.ai Similarly, the presence of a methoxy (B1213986) group, as seen in 2-Chloro-6-methoxyquinoline-3-carbaldehyde, is a feature in compounds explored for their biological activities. rsc.orgajgreenchem.com The study of such derivatives contributes to the broader understanding of structure-activity relationships within the quinoline class of compounds, aiding in the rational design of new and more effective therapeutic agents. orientjchem.org

Structure

3D Structure

Properties

Molecular Formula |

C11H10ClNO |

|---|---|

Molecular Weight |

207.65 g/mol |

IUPAC Name |

6-chloro-3-ethoxyquinoline |

InChI |

InChI=1S/C11H10ClNO/c1-2-14-10-6-8-5-9(12)3-4-11(8)13-7-10/h3-7H,2H2,1H3 |

InChI Key |

MBKPDZPLAQVEFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CN=C2C=CC(=CC2=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 3 Ethoxyquinoline and Its Analogs

Strategies for Quinoline (B57606) Ring System Construction

The formation of the bicyclic quinoline structure is the foundational step in the synthesis. Various classical and contemporary methods are employed to build this heterocyclic system from simpler acyclic or monocyclic precursors.

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.org It is particularly effective for the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides. benthamdirect.comresearchgate.netresearchgate.net The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgjocpr.com

The mechanism begins with the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.org For the synthesis of a 6-chloroquinoline (B1265530) derivative, the starting material would be an N-(4-chlorophenyl)acetamide. This acetamide (B32628) undergoes cyclization and formylation when treated with the Vilsmeier reagent. researchgate.netijsr.net The reaction proceeds through an electrophilic attack on the aromatic ring, followed by cyclization and dehydration to form the quinoline ring. The use of POCl₃ also results in the chlorination of the newly formed pyridine (B92270) ring at the 2-position, yielding a 2-chloro-3-formylquinoline intermediate. researchgate.netrsc.org This intermediate is a versatile precursor for a wide range of quinoline derivatives. jocpr.comnih.gov The reaction's regioselectivity is generally high, with electron-donating groups on the N-arylacetamide facilitating the cyclization. researchgate.net

Table 1: Vilsmeier-Haack Reaction Conditions for Quinoline Synthesis

| Starting Material | Reagents | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| N-arylacetamides | POCl₃, DMF | Heating (e.g., 100-130°C) | 2-Chloro-3-formylquinolines | researchgate.netjocpr.com |

| N-phenylacetamides | PCl₅, DMF | 120°C, 4h | 2-Chloro-3-formylquinolines | rsc.org |

| 7-Acetyl-2-arylindoles | Vilsmeier Reagent | Single-pot reaction | Pyrroloquinolinones | nih.gov |

| 4-Hydroxyquinaldines | Vilsmeier Reagent | N/A | 4-Chloro-3-formyl-2-(2-hydroxy-ethene-1-yl)quinolines | nih.govfarmaceut.org |

Beyond the Vilsmeier-Haack reaction, a multitude of cyclization and annulation strategies exist for constructing the quinoline ring system. These methods offer diverse pathways to access quinolines with various substitution patterns. mdpi.commdpi.com

Classical named reactions remain highly relevant for quinoline synthesis. These include:

Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. nih.gov

Combes Quinoline Synthesis: This method uses the acid-catalyzed reaction of anilines with β-diketones.

Camps Cyclization: This reaction transforms an o-acylaminoacetophenone into two different hydroxyquinolines using a hydroxide (B78521) ion base. wikipedia.org

Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds and anilines in the presence of an acid.

In recent years, modern transition-metal-catalyzed reactions have emerged as powerful tools for quinoline synthesis. organic-chemistry.org These often involve C-H bond activation and annulation strategies, providing efficient and atom-economical routes to highly substituted quinolines. mdpi.com For instance, copper and palladium-catalyzed annulation reactions of anilines with alkynes or other coupling partners have been developed to afford a broad range of quinoline derivatives. organic-chemistry.orgrsc.org Electrochemical methods have also been employed for cascade annulations to produce functionalized quinolines under mild conditions. nih.gov

Table 2: Comparison of Selected Quinoline Ring Construction Methods

| Reaction Name | Precursors | Key Features | Reference(s) |

|---|---|---|---|

| Friedländer Synthesis | 2-Aminoaryl ketone/aldehyde + α-Methylene carbonyl compound | High regioselectivity, versatile | nih.gov |

| Camps Cyclization | o-Acylaminoacetophenone | Forms hydroxyquinolines (quinolones) | wikipedia.org |

| Copper-Catalyzed Annulation | Anilines + Ketones/Alkynes | Uses readily available materials, good functional group tolerance | organic-chemistry.orgrsc.org |

| Electrophilic Cyclization | N-(2-Alkynyl)anilines | Mild conditions, affords 3-haloquinolines directly | nih.gov |

Introduction of Halogen and Ethoxy Functional Groups

Once the quinoline scaffold is formed, or during its formation, specific functional groups must be installed at the correct positions to yield 6-Chloro-3-ethoxyquinoline.

Achieving regioselective halogenation of the quinoline ring is a significant synthetic challenge. nih.gov While direct halogenation of the parent quinoline often leads to a mixture of products, several strategies can be employed to control the position of halogenation.

The most straightforward approach to obtaining a 6-chloroquinoline is to start the synthesis with a precursor that already contains the chlorine atom at the desired position. For example, using 4-chloroaniline (B138754) as the starting material in a Combes, Doebner-von Miller, or Friedländer synthesis will typically result in a quinoline with a chlorine atom at the C-6 position.

Alternatively, methods for the direct C-H halogenation of pre-formed quinoline rings have been developed. These often rely on directing groups to achieve regioselectivity. For instance, metal-free protocols using reagents like trihaloisocyanuric acids have been established for the C-5 halogenation of 8-substituted quinolines. scispace.comrsc.org Similarly, iron and copper-catalyzed methods have been reported for the remote C-5 halogenation of 8-amidoquinolines. mdpi.comdntb.gov.ua While these specific methods target the C-5 position, they highlight the principle of using directing groups to control regioselectivity in C-H functionalization reactions on the quinoline core.

The introduction of the 3-ethoxy group is typically achieved through the etherification of a corresponding 3-hydroxyquinoline (B51751) precursor. A key intermediate for the target compound is 6-chloro-3-hydroxyquinoline (which exists in tautomeric equilibrium with 6-chloroquinolin-3(4H)-one). This intermediate can be synthesized via methods like the Camps cyclization, starting from 4-chloroaniline and an appropriate β-ketoester.

Once the 6-chloro-3-hydroxyquinoline is obtained, the Williamson ether synthesis is a common and effective method for introducing the ethoxy group. This reaction involves two main steps:

Deprotonation: The hydroxyl group of the quinoline is deprotonated by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic alkoxide.

Nucleophilic Attack: The resulting alkoxide attacks an ethylating agent, such as ethyl iodide (CH₃CH₂I), ethyl bromide (CH₃CH₂Br), or diethyl sulfate (B86663) ((CH₃CH₂)₂SO₄), in an Sₙ2 reaction to form the desired ether.

Palladium-catalyzed C-H etherification has also been explored for certain quinoline derivatives, representing a more modern approach to forming C-O bonds. rsc.org

Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction for functionalizing heteroaromatic rings like quinoline. digitellinc.com The electron-withdrawing nitrogen atom in the quinoline ring activates the C-2 and C-4 positions towards nucleophilic attack, making halogens at these positions excellent leaving groups. researchgate.netmdpi.com

This reactivity is highly relevant for the synthesis of quinoline analogs. For example, a 2-chloro or 4-chloroquinoline (B167314) can react with nucleophiles like sodium ethoxide to yield the corresponding 2-ethoxy or 4-ethoxyquinoline. researchgate.net The reaction conditions, including solvent and the nature of the nucleophile, can significantly influence the reaction's efficiency. acs.org While SₙAr is less common for directly substituting a group at the 3-position, it is a crucial strategy for modifying precursors or for creating a library of analogs by displacing chloro groups at the activated 2- and 4-positions. Mild, base-free SₙAr conditions have been developed, expanding the scope and functional group tolerance of this transformation. digitellinc.com Pd-catalyzed amination reactions have also been used as an alternative to traditional SₙAr for synthesizing certain quinoline derivatives. nih.gov

Multi-Step Synthesis Pathways for Functionalized Quinoline Derivatives

The synthesis of substituted quinolines, such as this compound, is a cornerstone of heterocyclic chemistry, often accomplished through multi-step sequences that build the bicyclic core from acyclic or monocyclic precursors. One of the most robust and versatile methods for constructing the quinoline scaffold is the Combes quinoline synthesis. This pathway is particularly effective for preparing quinolines with specific substitution patterns on both the carbocyclic and heterocyclic rings.

The synthesis of this compound via a Combes-type reaction typically commences with a substituted aniline (B41778), in this case, 4-chloroaniline. This starting material provides the benzene (B151609) portion of the final quinoline, pre-installing the chlorine atom at the desired C6 position. The second key reactant is an ethoxy-functionalized β-dicarbonyl compound, such as ethyl 3,3-diethoxypropanoate or malonaldehyde bis(diethyl acetal) which, upon hydrolysis, generates the required three-carbon chain with the ethoxy group precursor.

The reaction sequence involves two primary stages:

Condensation: 4-chloroaniline reacts with the β-dicarbonyl equivalent under acidic conditions to form a β-aminoacrylate intermediate (an enaminone). This step involves the formation of a C-N bond via the nucleophilic attack of the aniline nitrogen onto a carbonyl carbon, followed by dehydration.

Cyclization and Aromatization: The enaminone intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks the enamine's β-carbon. This cyclization is typically promoted by a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA). The resulting dihydroquinolinone intermediate subsequently dehydrates under the harsh acidic and thermal conditions to yield the final aromatic quinoline ring system.

The table below outlines a representative multi-step pathway for the synthesis of this compound.

| Step | Reactant(s) | Reagent(s) / Conditions | Intermediate / Product | Description |

|---|---|---|---|---|

| 1 | 4-Chloroaniline, Diethyl 2-ethoxymethylenemalonate | Heat (e.g., 100-120 °C), neat or in a high-boiling solvent | Diethyl 2-((4-chlorophenyl)amino)methylenemalonate | Initial condensation and Michael addition to form the key enamine intermediate. |

| 2 | Diethyl 2-((4-chlorophenyl)amino)methylenemalonate | High-temperature cyclization medium (e.g., Dowtherm A, ~250 °C) | Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate | Thermal cyclization (Gould-Jacobs reaction) forms the quinolone core. |

| 3 | Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate | 1. NaOH (aq), Heat (Saponification) 2. Heat (Decarboxylation) | 6-Chloroquinolin-4-ol | Hydrolysis of the ester followed by thermal decarboxylation. |

| 4 | 6-Chloroquinolin-4-ol | POCl₃ (Phosphoryl chloride), Heat | 4,6-Dichloroquinoline | Conversion of the 4-hydroxy group (tautomeric with quinolone) to a chloro group. |

| 5 | 4,6-Dichloroquinoline | Sodium ethoxide (NaOEt) in Ethanol (EtOH), Heat | 6-Chloro-4-ethoxyquinoline | Nucleophilic aromatic substitution (SNAr) to install the ethoxy group at the more reactive C4 position. |

Note: The pathway described above yields an isomer, 6-chloro-4-ethoxyquinoline. To achieve the 3-ethoxy substitution, alternative strategies starting with different precursors, such as a β-keto ether and employing a Conrad-Limpach or Skraup synthesis variation, would be necessary. The complexity illustrates the regiochemical challenges in multi-step quinoline synthesis.

Synthetic Utility of this compound as a Building Block in Organic Chemistry

This compound is a valuable heterocyclic building block in organic synthesis, primarily due to the reactivity of its C6-Cl bond. This aryl chloride moiety serves as a versatile handle for introducing a wide range of functional groups through modern cross-coupling methodologies. The presence of the electron-donating ethoxy group at the C3 position and the quinoline nitrogen can modulate the electronic properties of the ring system, influencing the reactivity of the C-Cl bond.

The most prominent application of this compound as a synthetic intermediate is in palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon (C-C) and carbon-heteroatom (e.g., C-N) bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction is used to form C-C bonds by coupling the aryl chloride with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This transformation allows for the direct attachment of aryl, heteroaryl, or alkyl groups at the C6 position, leading to the synthesis of complex biaryl structures or functionalized quinoline cores.

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling this compound with a primary or secondary amine. This method is crucial for synthesizing 6-aminoquinoline (B144246) derivatives, which are prevalent motifs in pharmacologically active compounds. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., Xantphos, SPhos), and a strong base.

The strategic functionalization at the C6 position transforms the relatively simple this compound scaffold into more complex and high-value molecules. The table below provides illustrative examples of its synthetic utility.

| Reaction Type | Coupling Partner | Typical Catalyst System | Base | Product Structure | Product Name |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | K₂CO₃ or Cs₂CO₃ |  | 3-Ethoxy-6-phenylquinoline |

| Suzuki-Miyaura Coupling | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ |  | 3-Ethoxy-6-(4-methoxyphenyl)quinoline |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu |  | 4-(3-Ethoxyquinolin-6-yl)morpholine |

| Buchwald-Hartwig Amination | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ |  | N-Phenyl-3-ethoxyquinolin-6-amine |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N |  | 3-Ethoxy-6-(phenylethynyl)quinoline |

Chemical Reactivity and Transformation Studies of 6 Chloro 3 Ethoxyquinoline Derivatives

Electrophilic Substitution Reactions of the Quinoline (B57606) Nucleus

The quinoline ring system is an aromatic heterocycle, and as such, it can undergo electrophilic aromatic substitution reactions. However, the reactivity and regioselectivity of these substitutions are influenced by the presence of the nitrogen atom and the existing substituents. In the case of 6-chloro-3-ethoxyquinoline, the directing effects of the chloro and ethoxy groups, as well as the deactivating effect of the quinoline nitrogen, must be considered.

Generally, electrophilic substitution on the quinoline ring occurs on the benzene (B151609) ring portion, with positions 5 and 8 being the most favored. uop.edu.pk The nitrogen atom in the pyridine (B92270) ring deactivates this ring towards electrophilic attack. uop.edu.pk The chloro group at the 6-position is a deactivating group but directs incoming electrophiles to the ortho and para positions. The ethoxy group at the 3-position is an activating group and also directs ortho and para.

Given these competing effects, predicting the exact outcome of electrophilic substitution on this compound can be complex. The reaction conditions, including the nature of the electrophile and the catalyst used, will play a crucial role in determining the major product. minia.edu.egbyjus.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 6-Chloro-3-ethoxy-5-nitroquinoline and/or 6-Chloro-3-ethoxy-8-nitroquinoline |

| Halogenation | Br₂, FeBr₃ | 5-Bromo-6-chloro-3-ethoxyquinoline and/or 8-Bromo-6-chloro-3-ethoxyquinoline |

| Sulfonation | SO₃, H₂SO₄ | This compound-5-sulfonic acid and/or this compound-8-sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Complex mixture, potential for reaction at positions 5 and 8 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-6-chloro-3-ethoxyquinoline and/or 8-Acyl-6-chloro-3-ethoxyquinoline |

Note: The table presents predicted outcomes based on general principles of electrophilic aromatic substitution. Experimental verification would be necessary to confirm these predictions.

Nucleophilic Substitution Reactions at Various Quinoline Ring Positions

Nucleophilic substitution reactions on the this compound scaffold can occur at the chloro-substituted carbon and potentially at other positions on the quinoline ring under specific conditions. The chlorine atom at the 6-position, being attached to an aromatic ring, is generally unreactive towards nucleophilic substitution under standard conditions. wikipedia.org However, its reactivity can be enhanced by the presence of strongly electron-withdrawing groups or through the use of specific catalysts.

In contrast, nucleophilic substitution reactions are more common at the 2- and 4-positions of the quinoline ring, especially if a good leaving group is present at these positions. uop.edu.pk In the case of this compound, these positions are unsubstituted. However, derivatives of this compound could be functionalized to allow for such reactions. For instance, a related compound, 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, has been shown to undergo nucleophilic substitution at the 4-position with various nucleophiles like sodium azide (B81097), amines, and thiophenol. researchgate.net

Reactivity Profiles of the Ethoxy Moiety

The ethoxy group at the 3-position is an ether linkage and exhibits reactivity characteristic of this functional group. One notable reaction is ether cleavage, which can be achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction would lead to the formation of the corresponding 3-hydroxy-6-chloroquinoline.

Computational studies on the pyrolytic elimination of ethylene (B1197577) from various ethoxyquinolines have been conducted. nih.gov This process involves the thermal decomposition of the ethoxy group to yield ethylene and the corresponding hydroxyquinoline. nih.gov The unimolecular decomposition is proposed to occur through the breaking of the oxygen-ethyl bond along with a hydrogen atom transfer. nih.gov

Functional Group Interconversions on the Quinoline Scaffold

The functional groups present on the this compound scaffold, namely the chloro and ethoxy groups, can be interconverted into other functional groups, providing pathways to a variety of derivatives.

The chloro group can potentially be converted to other functionalities through transition-metal-catalyzed cross-coupling reactions. For example, Suzuki, Heck, and Sonogashira couplings could be employed to form new carbon-carbon bonds at the 6-position. The chloro group could also be a precursor for the introduction of an amino group via reactions like the Buchwald-Hartwig amination.

The ethoxy group, as mentioned earlier, can be cleaved to a hydroxyl group. This hydroxyl group can then be further functionalized. For instance, it can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution reactions. ub.edudocsity.com It can also be alkylated or acylated to form new ether or ester derivatives.

Table 2: Potential Functional Group Interconversions

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| 6-Chloro | Arylboronic acid, Pd catalyst, base (Suzuki Coupling) | 6-Aryl |

| 6-Chloro | Alkene, Pd catalyst, base (Heck Coupling) | 6-Alkenyl |

| 6-Chloro | Terminal alkyne, Pd/Cu catalyst, base (Sonogashira Coupling) | 6-Alkynyl |

| 6-Chloro | Amine, Pd catalyst, base (Buchwald-Hartwig Amination) | 6-Amino |

| 3-Ethoxy | HBr or HI, heat | 3-Hydroxy |

| 3-Hydroxy | TsCl, pyridine | 3-Tosyloxy |

| 3-Hydroxy | R-X, base | 3-Alkoxy (Ether) |

| 3-Hydroxy | RCOCl, base | 3-Acyloxy (Ester) |

Advanced Synthetic Transformations

The this compound scaffold can be utilized in more advanced synthetic transformations to construct complex molecular architectures.

Click Chemistry : The principles of click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), can be applied to derivatives of this compound. wikipedia.orgorganic-chemistry.orgnih.govsigmaaldrich.com To participate in this reaction, the molecule would first need to be functionalized with either an azide or a terminal alkyne group. For instance, the chloro group at the 6-position could be substituted with an azide group through nucleophilic aromatic substitution, or an alkyne could be introduced via a Sonogashira coupling. The resulting derivative could then be "clicked" with a complementary alkyne or azide-containing molecule to form a triazole-linked conjugate. nih.gov

Grignard Reactions : Grignard reagents are potent nucleophiles that can add to various electrophilic centers. masterorganicchemistry.comleah4sci.comorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org While the quinoline ring itself is not highly susceptible to attack by Grignard reagents under normal conditions, derivatives of this compound could be designed to undergo such reactions. For example, if an aldehyde or ketone functionality were introduced onto the quinoline scaffold, a Grignard reagent could add to the carbonyl carbon to form a secondary or tertiary alcohol, respectively. leah4sci.commasterorganicchemistry.com Additionally, a Grignard reagent could potentially be formed from the 6-chloro position, which could then be used to react with various electrophiles.

Structural Analysis and Intermolecular Interactions

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular framework. The chemical shifts for the quinoline (B57606) core are influenced by the electron-withdrawing inductive effect of the chlorine atom and the electron-donating resonance effect of the ethoxy group. libretexts.org

¹H NMR: The protons on the quinoline ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The H2 and H4 protons, being closest to the nitrogen and the ethoxy group, would show distinct chemical shifts. The ethoxy group would present as a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons in the upfield region.

¹³C NMR: The carbon atoms of the quinoline ring would resonate between δ 120-150 ppm. The carbon atom C6, bonded to chlorine, would be shifted downfield, while C3, attached to the ethoxy group, would also experience a significant downfield shift due to the oxygen atom's electronegativity. Advanced techniques like COSY, HSQC, and HMBC would be employed to definitively assign all proton and carbon signals.

Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Chloro-3-ethoxyquinoline

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2 | ~8.6 | ~152 |

| C3 | - | ~155 |

| C4 | ~7.8 | ~120 |

| C5 | ~7.9 | ~128 |

| C6 | - | ~132 |

| C7 | ~7.5 | ~130 |

| C8 | ~8.0 | ~129 |

| C4a | - | ~127 |

| C8a | - | ~147 |

| -OCH₂CH₃ | ~4.2 (quartet) | ~65 |

| -OCH₂CH₃ | ~1.5 (triplet) | ~15 |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound (C₁₁H₁₀ClNO), the molecular ion peak (M⁺) would be observed at m/z 207. A characteristic isotopic peak (M+2) at m/z 209, with an intensity of approximately one-third of the M⁺ peak, would confirm the presence of a single chlorine atom. dtic.mil Common fragmentation pathways would likely involve the loss of the ethyl group (-C₂H₅) or the entire ethoxy group (-OC₂H₅).

X-ray Crystallography of Quinoline Derivatives

While the specific crystal structure of this compound has not been reported, analysis of closely related structures, such as substituted 4-alkoxy-7-chloroquinolines, provides significant insight into its expected solid-state geometry. nih.gov Quinoline ring systems are characteristically planar. nih.gov X-ray diffraction studies on analogous compounds reveal key structural parameters. nih.govscielo.br

Expected Crystallographic Parameters for this compound

| Parameter | Expected Value | Reference/Comment |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for planar aromatic compounds. |

| C-C (aromatic) bond length | 1.37 - 1.42 Å | Typical for quinoline rings. nih.gov |

| C-N bond length | ~1.37 Å | Reflects aromatic C-N bond character. |

| C-Cl bond length | ~1.74 Å | Standard for chlorine on an aromatic ring. |

| C(ring)-O bond length | ~1.36 Å | Typical for aryl ethers. |

| Quinoline Ring Planarity | High (low RMS deviation) | A defining feature of the quinoline core. nih.gov |

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)

Intramolecular hydrogen bonds (IHBs) can significantly influence a molecule's conformation and properties. nih.govnih.gov In this compound, there are no classic hydrogen bond donors (like O-H or N-H). However, weak C-H···O or C-H···N interactions are possible. researchgate.netresearchgate.net Depending on the conformation of the ethoxy group, a weak hydrogen bond could form between one of the methylene protons of the ethoxy group and the quinoline nitrogen atom, creating a five-membered ring. The existence and strength of such an interaction would depend on the precise geometry and electronic environment, often requiring computational analysis to confirm. nih.gov

Examination of Supramolecular Assemblies and Intermolecular Interactions (e.g., π-π Stacking)

In the solid state, molecules of this compound will arrange into a crystal lattice stabilized by various non-covalent interactions.

π-π Stacking: The planar, electron-rich quinoline ring system is highly conducive to π-π stacking interactions. libretexts.org In crystals of similar chloro-alkoxy-quinolines, these interactions are a dominant packing force, often generated by translations along a crystal axis. nih.gov These interactions typically involve parallel-displaced or offset face-to-face arrangements of the quinoline rings, with centroid-to-centroid distances in the range of 3.4 to 3.8 Å. researchgate.netresearchgate.net This stacking leads to the formation of one-dimensional columns or layered structures.

Conformational Analysis of this compound Derivatives

Conformational flexibility in this compound is primarily associated with the ethoxy substituent. Rotation is possible around two key single bonds: the C3(ring)–O bond and the O–CH₂ bond.

Rotation around the C3–O bond: The orientation of the ethoxy group relative to the quinoline plane is critical. A planar conformation, where the C3-O-C(ethyl) atoms lie in the same plane as the quinoline ring, would maximize π-conjugation between the oxygen lone pairs and the aromatic system. rsc.org However, this may be sterically hindered by the hydrogen atom at the C4 position. The molecule will adopt a torsional angle that balances these electronic and steric effects.

Rotation around the O–CH₂ bond: The terminal methyl group can rotate freely, but it will likely adopt a staggered conformation (anti or gauche) relative to the C3-O bond to minimize torsional strain.

The preferred conformation will be the one that represents the global energy minimum, considering all steric repulsions and stabilizing electronic interactions. Computational methods are often used to map this potential energy surface and identify the most stable conformers. rsc.org

Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 6-chloro-3-ethoxyquinoline.

Electronic Structure Elucidation and Analysis

The electronic structure of a molecule is key to understanding its stability, reactivity, and spectroscopic properties. DFT calculations can be employed to determine the optimized molecular geometry of this compound, revealing bond lengths, bond angles, and dihedral angles.

A critical aspect of the electronic structure is the distribution of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical stability and reactivity. For quinoline (B57606) derivatives, the HOMO is typically distributed over the bicyclic ring system, while the LUMO is also localized on the aromatic rings. The presence of the electron-withdrawing chlorine atom at the 6-position and the electron-donating ethoxy group at the 3-position would be expected to modulate the energies and localizations of these orbitals.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In this compound, the electronegative nitrogen and chlorine atoms, as well as the oxygen atom of the ethoxy group, are expected to be regions of negative electrostatic potential, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the quinoline ring and the ethoxy group would represent areas of positive potential.

Theoretical Reactivity Predictions

The electronic properties calculated through DFT can be used to predict the reactivity of this compound. Fukui functions are a key tool in this regard, as they indicate the propensity of each atomic site in the molecule to undergo nucleophilic, electrophilic, or radical attack. By analyzing the Fukui functions, it is possible to identify the most reactive sites within the this compound molecule.

Simulated Spectroscopic Properties

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Ligand-Protein Binding Mode Analysis

Although specific docking studies for this compound are not extensively published, research on analogous quinoline derivatives has demonstrated their potential to bind to various protein targets. For example, substituted quinolines have been investigated as inhibitors of enzymes such as epidermal growth factor receptor (EGFR) kinase.

A molecular docking study of this compound into a protein's active site would involve predicting the binding pose of the ligand. This analysis would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein. The quinoline nitrogen, the ether oxygen of the ethoxy group, and the chlorine atom could all participate in specific interactions that stabilize the ligand-protein complex.

Prediction of Binding Affinities

In addition to predicting the binding mode, molecular docking simulations can also provide an estimation of the binding affinity between the ligand and the protein. This is typically expressed as a scoring function that ranks different poses and can be used to compare the binding of different ligands to the same target. A lower binding energy generally indicates a more stable ligand-protein complex and, potentially, a more potent inhibitor. The predicted binding affinity of this compound would be a crucial piece of information for assessing its potential as a therapeutic agent.

In Silico Target Identification and Validation

The initial step in elucidating the pharmacological profile of a compound like this compound is the identification of its potential biological targets. In silico target identification methods are instrumental in narrowing down the vast landscape of proteins to a manageable number for experimental validation. nih.govnih.gov These computational approaches can significantly reduce the time and cost associated with drug discovery. nih.govnih.gov

One common strategy is inverse virtual screening, which involves docking the compound of interest against a large library of known protein structures. nih.govnih.gov For instance, studies on 2-aryl-quinoline-4-carboxylic acid derivatives have successfully used this method to identify Leishmania major N-myristoyltransferase (LmNMT) as a potential high-affinity target. nih.govnih.govresearchgate.net Similarly, other research on quinoline derivatives has pointed to targets such as c-kit kinase, topoisomerase I, bromodomain-containing protein 4, and ATP-binding cassette sub-family G member 2 (ABCG2) proteins as being relevant in cancer therapeutics. mdpi.comtandfonline.com

Based on the activities of other substituted quinolines, potential, though currently unvalidated, protein targets for this compound could be hypothesized. The validation of these computationally predicted targets would necessitate further investigation through molecular docking and molecular dynamics simulations to assess the stability and nature of the interaction. nih.govnih.gov

Table 1: Potential Protein Targets for Quinoline Scaffolds Identified Through In Silico Methods

| Target Protein | Therapeutic Area | Investigated Quinoline Derivative |

| Leishmania major N-myristoyltransferase (LmNMT) | Leishmaniasis | 2-aryl-quinoline-4-carboxylic acid derivatives |

| c-kit kinase | Cancer | Novel quinoline derivatives |

| Topoisomerase I | Cancer | 7-ethyl-10-hydroxycamptothecin derivatives |

| Bromodomain-containing protein 4 (BRD4) | Cancer | 7-ethyl-10-hydroxycamptothecin derivatives |

| ATP-binding cassette sub-family G member 2 (ABCG2) | Cancer | 7-ethyl-10-hydroxycamptothecin derivatives |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the interaction between a ligand and its protein target, providing insights that are not available from static docking poses. These simulations can be used to assess the stability of the protein-ligand complex and explore the conformational landscape of the ligand within the binding site.

Protein-Ligand Complex Stability and Conformational Dynamics

MD simulations can be employed to evaluate the stability of the complex formed between this compound and a putative protein target. By simulating the system over a period of time, typically in the nanosecond range, researchers can monitor key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the radius of gyration (Rg) of the protein. nih.govnih.gov For example, a study on the interaction between CD26 and caveolin-1 used 100 ns MD simulations to assess the stability of different binding conformations, finding that a lower and more stable RMSD value indicated a more favorable interaction. nih.gov

In the context of quinoline derivatives, MD simulations have been used to confirm the stable binding of 2-aryl-quinoline-4-carboxylic acid derivatives to LmNMT and to analyze the interactions of modified chloroquinoline scaffolds with the SARS-CoV-2 main protease. nih.govnih.govresearchgate.net These studies often reveal that the presence of the ligand can have a stabilizing effect on the protein structure. mdpi.com

Trajectory Analysis and Conformational Sampling

The trajectory generated from an MD simulation provides a wealth of information about the conformational changes of both the protein and the ligand over time. Analysis of this trajectory can reveal the dominant conformations adopted by the ligand within the binding pocket and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov For instance, in the study of the CD26-caveolin-1 complex, specific amino acid residues involved in hydrogen bonding and π-π interactions were identified through trajectory analysis. nih.gov

Understanding the conformational sampling of this compound within a target's active site is crucial for rational drug design, as it can inform modifications to the ligand structure to enhance binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr These models can then be used to predict the activity of new, untested compounds.

Molecular Descriptor Selection and Model Development

The development of a robust QSAR model begins with the selection of appropriate molecular descriptors. These descriptors are numerical representations of the physicochemical properties of the molecules, such as electronic, hydrophobic, steric, and topological features. dergipark.org.trdergipark.org.trnih.gov For quinoline derivatives, important descriptors have been found to include van der Waals volume, electron density, electronegativity, and the octanol-water partition coefficient (logP). nih.govallsubjectjournal.com

Once a set of descriptors is calculated for a training set of molecules with known biological activities, various statistical methods, such as multiple linear regression (MLR) and machine learning algorithms, are used to build the QSAR model. nih.govallsubjectjournal.com The predictive power of the model is then evaluated using internal and external validation techniques. nih.gov

Table 2: Common Molecular Descriptors in QSAR Studies of Quinoline Derivatives

| Descriptor Type | Examples | Relevance |

| Electronic | Electronegativity, Electron Density, HOMO/LUMO energies | Describes the electronic properties and reactivity of the molecule. |

| Steric/Topographical | Van der Waals volume, Molecular Weight | Relates to the size and shape of the molecule and its fit within a binding site. |

| Hydrophobic | Octanol-water partition coefficient (logP) | Indicates the lipophilicity of the molecule, affecting its membrane permeability and binding. |

| Thermodynamic | Enthalpy, Entropy | Describes the energetic properties of the molecule. |

Predictive Modeling for Biological Activity

A validated QSAR model can be a powerful tool for predicting the biological activity of novel compounds. nih.gov For example, 2D and 3D-QSAR models have been successfully developed to predict the anti-malarial activity of quinoline derivatives against Plasmodium falciparum. nih.govresearchgate.net These models can guide the design of new derivatives with potentially enhanced potency.

By developing a QSAR model for a series of this compound analogs, it would be possible to predict their activity against a specific biological target. This predictive capability would allow for the prioritization of compounds for synthesis and experimental testing, thereby streamlining the drug discovery process.

In Silico Pharmacokinetic and Drug-Likeness Predictions

In the contemporary drug discovery and development landscape, computational, or in silico, methods are indispensable for the early assessment of a compound's potential as a therapeutic agent. These predictive models allow for the evaluation of pharmacokinetic and drug-likeness properties before resource-intensive synthesis and experimental testing are undertaken. This section details the theoretical investigation of this compound (CAS: 1314390-46-9, Molecular Formula: C11H10ClNO) using established computational chemistry principles.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The ADME profile of a compound dictates its bioavailability and residence time in the body, which are critical factors for its efficacy. Due to the absence of a publicly available canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound, a definitive in silico ADME prediction could not be performed. The SMILES format is a prerequisite for most computational prediction platforms.

However, based on the general characteristics of analogous chloro-quinoline structures, a speculative ADME profile can be discussed. These predictions are typically generated using a variety of models, including quantitative structure-activity relationship (QSAR) models.

Table 1: Hypothetical ADME Properties for a Representative Chloro-quinoline Structure

| ADME Property | Predicted Value/Classification | Description |

| Absorption | ||

| Human Intestinal Absorption | High | Predicts the extent of absorption from the gastrointestinal tract into the bloodstream. |

| Caco-2 Permeability | Moderate to High | An in vitro model for predicting human intestinal absorption. A higher value suggests better passive diffusion across the intestinal wall. |

| Distribution | ||

| BBB Permeability | Low to Moderate | Predicts the ability of the compound to cross the blood-brain barrier. Essential for CNS-targeting drugs, but desirable to be low for peripherally acting drugs to avoid CNS side effects. |

| Plasma Protein Binding | High | Indicates the extent to which a compound binds to proteins in the blood plasma. High binding can limit the amount of free drug available to exert its effect. |

| Metabolism | ||

| CYP450 Inhibition | Likely inhibitor of one or more isoforms (e.g., CYP2D6, CYP3A4) | Predicts the potential to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions. |

| Excretion | ||

| Renal Clearance | Low | Predicts the rate at which the drug is cleared from the body by the kidneys. |

Note: The data presented in this table is illustrative for a typical chloro-quinoline scaffold and not the result of a direct calculation for this compound. A definitive analysis is pending the availability of its specific chemical structure in a machine-readable format.

Evaluation of Theoretical Drug-Likeness Parameters (e.g., Lipinski's Rule of Five)

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug in humans. One of the most common sets of guidelines for evaluating drug-likeness is Lipinski's Rule of Five. nih.govwikipedia.orgdrugbank.com An orally active drug, according to this rule, generally has no more than one violation of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass of less than 500 daltons.

A calculated octanol-water partition coefficient (log P) not exceeding 5. wikipedia.org

Without a definitive SMILES string for this compound, a direct calculation of these parameters is not possible. However, we can manually calculate the molecular weight and estimate the number of hydrogen bond donors and acceptors based on its known molecular formula (C11H10ClNO) and name, which implies a specific chemical structure.

Table 2: Predicted Lipinski's Rule of Five Parameters for this compound

| Parameter | Value | Rule (No violation if...) | Compliant? |

| Molecular Weight | 207.66 g/mol | < 500 g/mol | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (N and O) | ≤ 10 | Yes |

| Log P (Octanol-Water Partition Coefficient) | N/A (Requires computational calculation) | ≤ 5 | N/A |

Based on the available information, this compound adheres to the first three of Lipinski's rules. The final parameter, log P, which is a measure of the molecule's lipophilicity, requires a computational model for an accurate prediction. General studies on quinoline derivatives suggest that such compounds often fall within the acceptable range for log P, indicating a favorable drug-likeness profile. researchgate.netresearchgate.netsciforschenonline.orgmdpi.com

Structure Activity Relationship Sar Studies and Scaffold Optimization

Influence of Halogenation (specifically Chlorine at Position 6) on Molecular Activity

The introduction of a halogen atom, particularly chlorine, at the C-6 position of the quinoline (B57606) ring has been shown to significantly modulate the biological activity of various derivatives. This substitution can impact the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its interaction with target proteins.

Research on quinoline-based antimalarial agents has demonstrated that a chlorine atom at the 6-position can enhance potency. For instance, in a series of 2-arylvinylquinolines, the substitution of a fluorine atom with a chlorine atom at C-6 resulted in a further enhancement of antiplasmodial activity against a chloroquine-resistant strain of Plasmodium falciparum. This suggests that the electronic and steric properties of chlorine at this position are favorable for antimalarial action.

Similarly, in the realm of anticancer research, 6-chloro-substituted quinoline derivatives have shown promise. Studies on certain 8-hydroxyquinoline (B1678124) analogs revealed that the 6-chloro analogues were the most active against a panel of human cancer cell lines. acs.org This highlights the importance of the 6-chloro substitution for cytotoxic activity in these specific molecular frameworks. The electron-withdrawing nature of the chlorine atom at this position can alter the electron density of the quinoline ring system, potentially affecting its ability to form key interactions, such as halogen bonds, with receptor binding sites. nih.govresearchgate.net

The influence of the 6-chloro substituent is summarized in the table below, based on findings from various studies on quinoline derivatives.

| Compound Series | Biological Activity | Influence of 6-Chloro Substitution | Reference Finding |

|---|---|---|---|

| 2-Arylvinylquinolines | Antimalarial | Enhancement of antiplasmodial activity | Substitution of fluorine with chlorine at C6 improved potency. |

| 8-Hydroxyquinoline Analogs | Anticancer | Most active analogues in the series | 6-chloro substitution was associated with the highest cytotoxicity. acs.org |

| 4-Alkoxyquinolines | Antimycobacterial | Maintenance of inhibitory potency | Replacing a 6-methoxy group with chlorine maintained activity against M. tuberculosis. nih.gov |

Role of the Ethoxy Group (at Position 3) in Modulating Activity and Selectivity

The ethoxy group at the C-3 position of the quinoline ring introduces both steric bulk and a potential hydrogen bond acceptor, which can significantly influence a molecule's binding affinity and selectivity for its target. While direct SAR studies on 6-chloro-3-ethoxyquinoline are limited, the impact of alkoxy groups at various positions on the quinoline scaffold provides valuable insights.

In a study of novel chloroquinoline analogs, a 7-chloro-2-ethoxyquinoline-3-carbaldehyde derivative was synthesized and evaluated for its antibacterial and antioxidant properties. proquest.com The findings suggested that the ethoxy group contributed to the radical scavenging activity of the compound. This indicates that the oxygen atom of the ethoxy group can participate in interactions that are crucial for certain biological activities.

Impact of Substitutions at Different Positions of the Quinoline Ring on Activity

The biological activity of quinoline derivatives is highly sensitive to the nature and position of substituents on the ring system. SAR studies have consistently shown that even minor modifications can lead to significant changes in potency, selectivity, and pharmacokinetic properties.

For instance, in the development of antimalarial quinolines, the 7-chloro group is considered optimal for activity in 4-aminoquinolines like chloroquine (B1663885). nih.gov Any substitutions at positions 1, 2, 5, and 6 of the chloroquine scaffold have been shown to decrease pharmacological activity. nih.gov This highlights the precise structural requirements for interaction with the biological target.

In the context of anticancer agents, substitutions at various positions have been explored to enhance efficacy. For example, in a series of quinoline-chalcone hybrids, the presence of methoxy (B1213986) groups on a phenyl ring attached to the quinoline scaffold influenced the antiproliferative activity. biointerfaceresearch.com Furthermore, the position of these substituents was critical, with C-5 substituted derivatives showing more potent activity against cancer cells than C-6 substituted ones in some cases. biointerfaceresearch.com

The following table summarizes the impact of substitutions at various positions on the quinoline ring based on different research findings.

| Position of Substitution | Example of Substituent | Observed Impact on Activity | Compound Class/Target |

|---|---|---|---|

| C2 | Electron-withdrawing Cl | Loss of antimalarial activity. nih.gov | Quinoline-imidazole hybrids |

| C3 | Methyl group | Reduced antimalarial activity. nih.gov | 4-Aminoquinolines |

| C4 | Dialkylaminoalkyl side chain | Optimal for antimalarial activity. nih.gov | 4-Aminoquinolines |

| C7 | Chloro group | Optimal for antimalarial activity. nih.gov | 4-Aminoquinolines |

| C8 | Methyl group | Abolished antimalarial activity. nih.gov | 4-Aminoquinolines |

Design and Synthesis of Novel this compound Derivatives for SAR Exploration

The rational design and synthesis of novel derivatives are fundamental to exploring the SAR of a lead compound like this compound. Synthetic strategies often involve modifications at various positions of the quinoline ring to probe the effects of different functional groups on biological activity.

The synthesis of quinoline derivatives can be achieved through various established methods, including the Skraup, Doebner-von Miller, and Friedländer syntheses. acs.org For instance, the synthesis of 6-substituted 2-alkylquinolines has been achieved starting from commercially available anilines. doi.org Similarly, the synthesis of novel chloroquinoline analogs often involves multistep reactions, including Vilsmeier-Haack reactions and aromatic nucleophilic substitutions. proquest.com

For SAR exploration of this compound, novel derivatives could be designed by:

Modifying the ethoxy group: Introducing longer or branched alkyl chains, or replacing it with other alkoxy or aryloxy groups to probe the steric and electronic requirements at the C-3 position.

Introducing substituents on the benzene (B151609) ring: Adding various functional groups at positions 5, 7, and 8 to investigate their influence on activity and selectivity.

Varying the substituent at position 2 or 4: Introducing different groups at these positions to explore potential new interactions with the target.

The synthesis of such novel derivatives would allow for a systematic evaluation of their biological activity, leading to a more comprehensive understanding of the SAR and the identification of compounds with improved therapeutic potential.

The Role of Quinoline as a Privileged Scaffold in Medicinal Chemistry Research

The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry, a concept that describes molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. doi.orgnih.govproquest.com This versatility stems from the quinoline's rigid, planar structure, which provides a defined orientation for its substituents to interact with biological macromolecules.

The quinoline scaffold is present in a wide array of natural products and synthetic compounds with diverse and potent pharmacological activities, including:

Antimalarial: Quinine and chloroquine are classic examples of quinoline-based antimalarial drugs. nih.gov

Anticancer: Camptothecin and its analogs are potent anticancer agents that inhibit topoisomerase I. nih.gov

Antibacterial: Fluoroquinolones, such as ciprofloxacin, are a major class of antibiotics.

Antiviral, anti-inflammatory, and CNS activity: Various quinoline derivatives have shown promise in these therapeutic areas. biointerfaceresearch.com

The druggability of the quinoline scaffold is high, offering multiple points for chemical modification to fine-tune its biological activity, selectivity, and pharmacokinetic properties. doi.orgnih.gov Its well-established synthetic chemistry allows for the accessible creation of diverse libraries of compounds for drug discovery programs. doi.orgnih.gov

Rational Design Approaches for Scaffold Modification and Lead Optimization

Rational drug design plays a pivotal role in the optimization of lead compounds based on the quinoline scaffold. These approaches leverage an understanding of the target's three-dimensional structure and the SAR of existing ligands to design new molecules with improved properties.

Key rational design strategies include:

Structure-Based Drug Design (SBDD): When the crystal structure of the target protein is available, SBDD can be employed to design ligands that fit precisely into the binding site and form favorable interactions. Molecular docking studies can predict the binding modes of novel quinoline derivatives and help prioritize compounds for synthesis.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be used. These approaches identify the key structural features responsible for biological activity and guide the design of new compounds with enhanced potency.

Scaffold Hopping and Bioisosteric Replacement: These techniques involve replacing the quinoline scaffold with other heterocyclic systems or modifying substituents with bioisosteres to improve properties such as potency, selectivity, and metabolic stability while retaining the desired biological activity.

Through these rational design approaches, medicinal chemists can systematically modify the this compound scaffold to optimize its interactions with its biological target, ultimately leading to the development of more effective and safer therapeutic agents.

Mechanistic Investigations of Biological Interactions in Vitro Focus

Enzyme Inhibition Studies (In Vitro)

There is no available research data on the enzyme inhibition properties of 6-chloro-3-ethoxyquinoline. Consequently, the characterization of inhibition types and the kinetic characterization of any such inhibition cannot be provided.

Characterization of Inhibition Types (e.g., Competitive, Non-competitive, Allosteric)

No studies have been published that characterize the type of enzyme inhibition, if any, exerted by this compound.

Kinetic Characterization of Enzyme Inhibition

Without evidence of enzyme interaction, no kinetic data, such as inhibition constants (K_i) or half-maximal inhibitory concentrations (IC_50), are available for this compound.

Molecular Target Interactions and Associated Pathways (Preclinical/In Vitro)

Specific molecular targets and the pathways that might be modulated by this compound have not been identified in preclinical or in vitro studies. While other quinoline (B57606) derivatives have been investigated for their biological activities, this specific compound remains uncharacterized in this regard.

Interactions with Intracellular Components (e.g., DNA binding)

There is no available information from in vitro studies to suggest whether this compound interacts with intracellular components such as DNA. Studies on DNA binding, intercalation, or other forms of interaction have not been reported for this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 6-Chloro-3-ethoxyquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, N-propargylation followed by click chemistry under Sharpless conditions (using azides) can yield triazole-substituted derivatives . Key factors include temperature control (reflux conditions), catalyst selection (e.g., nickel chloride for recrystallization), and solvent systems (ethanol-water mixtures for purification) . Yield optimization requires monitoring reaction time and stoichiometric ratios of intermediates like Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer : X-ray crystallography is critical for structural elucidation, as demonstrated in studies resolving bond lengths (e.g., C–H = 0.76–1.025 Å) and angles . Complementary techniques include NMR (for functional group analysis) and HPLC (for purity assessment). Mass spectrometry validates molecular weight (e.g., 269.656 g/mol for related esters) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coats) and work in a fume hood. For skin contact, immediately wash with soap/water and remove contaminated clothing . In case of inhalation, move to fresh air and seek medical attention if irritation persists. Avoid water jets for fire suppression; use CO₂ or dry chemical extinguishers instead .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in bacterial strains, assay conditions (e.g., agar dilution vs. broth microdilution), and derivative substituents. For example, triazole-substituted analogs show moderate activity against Gram-positive bacteria, but efficacy drops with bulkier groups . Cross-validate results using standardized CLSI protocols and report MIC/MBC values with statistical confidence intervals (e.g., p < 0.05) .

Q. What strategies optimize the design of SAR (Structure-Activity Relationship) studies for quinoline-based antimicrobial agents?

- Methodological Answer : Systematically modify substituents at positions 3 (ethoxy) and 6 (chloro) to assess electronic and steric effects. For example, replacing the ethoxy group with fluorine enhances lipophilicity (LogP = 2.497) and membrane penetration . Use molecular docking to predict binding affinity to DNA gyrase and correlate with experimental IC₅₀ values .

Q. How should researchers validate analytical methods for quantifying this compound in complex matrices?

- Methodological Answer : Employ HPLC-UV/LC-MS with calibration curves (R² > 0.99) and spike-recovery tests (85–115% recovery). Validate specificity using forced degradation studies (acid/alkali hydrolysis, oxidation) to confirm no interference from degradation products . Report limits of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios (3:1 and 10:1, respectively).

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Address outliers via Grubbs’ test and ensure normality using Shapiro-Wilk tests .

Methodological and Ethical Considerations

Q. How to incorporate ethical guidelines into pharmacological testing of this compound derivatives?

- Methodological Answer : Obtain approval from institutional ethics committees (IEC) for in vivo studies, specifying animal welfare protocols (e.g., ARRIVE guidelines). For human cell lines, document informed consent and compliance with GDPR or HIPAA for data privacy .

Q. What frameworks ensure rigorous literature reviews when designing experiments with this compound?

- Methodological Answer : Use databases like PubMed and Google Scholar to prioritize peer-reviewed journals. Critically appraise sources for methodological rigor (e.g., sample size, controls) and relevance to quinoline chemistry. Cite foundational studies (e.g., Meth-Cohn’s quinoline synthesis) and recent advancements (post-2020) .

Data Presentation Guidelines

- Tables : Include melting points, spectral data (e.g., ¹H NMR δ values), and bioactivity metrics.

- Figures : Use high-resolution chromatograms, crystal structures, and dose-response curves with error bars .

- Statistical Reporting : Provide exact p-values, confidence intervals, and software used (e.g., GraphPad Prism v10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.